Isopropyl methacrylate

Description

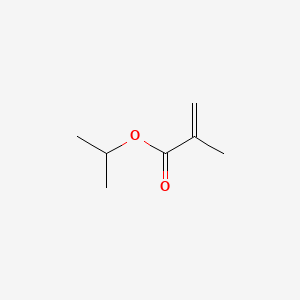

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5(2)7(8)9-6(3)4/h6H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQSSGDQNWEFSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Record name | ISOPROPYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20548 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26655-94-7 | |

| Record name | Poly(isopropyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26655-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6022218 | |

| Record name | Isopropyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopropyl methacrylate is a clear colorless liquid. (NTP, 1992) | |

| Record name | ISOPROPYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20548 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

257 °F at 760 mmHg (NTP, 1992) | |

| Record name | ISOPROPYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20548 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

70 °F (NTP, 1992) | |

| Record name | ISOPROPYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20548 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992) | |

| Record name | ISOPROPYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20548 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.8847 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | ISOPROPYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20548 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

4655-34-9 | |

| Record name | ISOPROPYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20548 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4655-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004655349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPROPYL METHACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URP39ZM4BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Isopropyl Methacrylate from Methacrylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of isopropyl methacrylate (B99206) (IPM) from methacrylic acid and isopropanol (B130326). The primary method discussed is direct acid-catalyzed esterification, a reversible reaction that requires strategic considerations to achieve high yields and purity. This document details the underlying reaction mechanism, provides established experimental protocols, and presents a quantitative analysis of the factors influencing the synthesis. Furthermore, purification techniques are outlined to ensure the final product meets the high-quality standards required for research, and applications in the pharmaceutical and drug development sectors.

Introduction

Isopropyl methacrylate is a valuable monomer utilized in the production of various polymers with applications in coatings, adhesives, and biomedical devices. In the pharmaceutical industry, polymers derived from IPM are explored for drug delivery systems, contact lenses, and dental materials. The synthesis of high-purity IPM is therefore a critical process. The most common and economically viable route to this compound is the direct esterification of methacrylic acid with isopropanol.[1] This reaction is an equilibrium-limited process, and achieving high conversion rates necessitates the removal of water, a byproduct of the reaction.[1]

Reaction Mechanism and Kinetics

The synthesis of this compound from methacrylic acid and isopropanol is a classic example of a Fischer-Speier esterification. The reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).[2][3] The catalyst protonates the carbonyl oxygen of the methacrylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl group of isopropanol.

The overall reaction is as follows:

CH₂=C(CH₃)COOH + (CH₃)₂CHOH ⇌ CH₂=C(CH₃)COOCH(CH₃)₂ + H₂O

This is a reversible reaction, and to drive the equilibrium towards the formation of the ester, the water produced must be continuously removed from the reaction mixture.[3]

Signaling Pathway: Acid-Catalyzed Esterification

The following diagram illustrates the key steps in the acid-catalyzed esterification of methacrylic acid with isopropanol.

Experimental Protocols

The following protocols are based on established methods for the synthesis of this compound.

General Laboratory Scale Synthesis using a Dean-Stark Apparatus

This procedure is designed for a laboratory setting and utilizes a Dean-Stark apparatus for the azeotropic removal of water.

Materials:

-

Methacrylic acid

-

Isopropanol

-

Sulfuric acid (concentrated) or p-toluenesulfonic acid

-

Toluene (B28343) or another suitable azeotropic agent

-

Polymerization inhibitor (e.g., hydroquinone)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Distillation apparatus for fractional distillation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine methacrylic acid, a molar excess of isopropanol (typically a 1.2:1 to 3:1 molar ratio of alcohol to acid), a catalytic amount of sulfuric acid (e.g., 1-2% by weight of the reactants), and a small amount of a polymerization inhibitor.[4]

-

Azeotropic Distillation: Add a suitable entrainer, such as toluene, to the flask. Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap. The denser water will collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask. Continue the reflux until no more water is collected in the trap.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter to remove the drying agent. The crude this compound can be purified by fractional distillation under reduced pressure to prevent polymerization.[1] Collect the fraction corresponding to the boiling point of this compound (approximately 125-126 °C at atmospheric pressure).

Example Industrial Preparation (Based on Patent US2636049A)[5]

This example provides specific quantities for a larger-scale synthesis.

Materials and Quantities:

-

Isopropanol: 5280 g

-

Hydroquinone (inhibitor): 120 g

-

98% Sulfuric acid (catalyst): 120 g

-

Methacrylic acid: 6880 g

-

Trichloroethylene (entrainer): 4592 g

Procedure:

-

The reagents are mixed in the specified order in a suitable reaction vessel.

-

The mixture is boiled under reflux with automatic separation of the aqueous layer from the condensed vapor using an apparatus similar to a Dean-Stark trap.

-

The reaction is continued until the evolution of water ceases (in the example, this took less than 20 hours, and 1700 cc of the aqueous layer was collected).

-

The cooled reaction mixture is washed with water, then with a 10% sodium hydroxide (B78521) solution until alkaline, and finally twice more with water.

-

After the addition of more hydroquinone, the washed product is purified by fractional distillation.

Data Presentation: Factors Influencing Synthesis

The yield and purity of this compound are influenced by several key parameters.

Effect of Catalyst

Strong acid catalysts are essential for achieving a reasonable reaction rate.

| Catalyst | Typical Concentration | Observations |

| Sulfuric Acid (H₂SO₄) | 1-4 wt% | Highly effective and low cost, but can cause side reactions and is corrosive.[5] |

| p-Toluenesulfonic Acid (p-TSA) | 1-5 wt% | Solid, less corrosive catalyst that is also highly effective.[3] |

| Acidic Ion Exchange Resins | Varies | Can be easily separated from the reaction mixture, allowing for simpler purification and catalyst recycling.[6] |

Effect of Reactant Molar Ratio

The molar ratio of isopropanol to methacrylic acid affects the reaction equilibrium.

| Alcohol:Acid Molar Ratio | Expected Effect on Conversion | Rationale |

| 1:1 | Lower | Stoichiometric ratio, but the forward reaction is not strongly favored without excess alcohol. |

| 1.2:1 to 3:1 | Higher | An excess of the alcohol shifts the equilibrium towards the products (Le Chatelier's principle).[4] |

| >3:1 | Diminishing returns | A large excess of alcohol can complicate purification and may not significantly increase the yield further. |

Effect of Temperature

Temperature plays a crucial role in the reaction kinetics and equilibrium.

| Temperature Range (°C) | Effect on Reaction Rate | Considerations |

| 70-100 | Favorable | A common range for achieving a good reaction rate without excessive side reactions.[4] |

| >100 | Increased Rate | The reaction rate increases, but the risk of polymerization of methacrylic acid and the product also increases. The dehydration of isopropanol to propene can also occur at higher temperatures with a strong acid catalyst. |

| <70 | Slower Rate | The reaction proceeds more slowly, requiring longer reaction times to reach equilibrium. |

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from methacrylic acid via direct esterification is a well-established and efficient method. Success in achieving high yields and purity hinges on the effective removal of water to drive the reaction equilibrium forward and the careful control of reaction conditions to minimize side reactions, particularly polymerization. The use of a strong acid catalyst is necessary for a practical reaction rate. Subsequent purification by fractional distillation is crucial for obtaining a product of high purity suitable for demanding applications in research and development. This guide provides the fundamental knowledge and practical protocols for the successful synthesis of this compound.

References

- 1. This compound | 4655-34-9 | Benchchem [benchchem.com]

- 2. ijrar.org [ijrar.org]

- 3. US6838515B2 - Process for the preparation of esters of (meth)acrylic acid - Google Patents [patents.google.com]

- 4. US4435594A - Process for the preparation of methacrylic acid esters - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. US6025520A - Method for preparing (meth)acrylic acid ester - Google Patents [patents.google.com]

Physical and chemical properties of Isopropyl methacrylate

An In-depth Technical Guide to the Physical and Chemical Properties of Isopropyl Methacrylate (B99206)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of isopropyl methacrylate. The information is curated for researchers, scientists, and drug development professionals who utilize this monomer in polymer synthesis, material science, and various biomedical applications. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations of key experimental workflows.

Physical Properties

This compound is a clear, colorless liquid.[1][2][3] Its key physical properties are summarized in the tables below, providing a compiled dataset from various sources for easy reference and comparison.

Table 1: General and Thermal Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₂ | [2][4] |

| Molecular Weight | 128.17 g/mol | [1][2][3][5] |

| Boiling Point | 125-126 °C (257 °F) at 760 mmHg | [1][2][5][6][7] |

| Melting Point | -62.68 °C (estimate) | [2][3] |

| Flash Point | 25 °C (70 °F) | [1][2][5][6][7] |

| Autoignition Temperature | Data not readily available | |

| Heat of Vaporization | Data not readily available |

Table 2: Optical and Density Properties

| Property | Value | Source(s) |

| Refractive Index | 1.41 - 1.4182 at 20 °C | [2][6][7] |

| Density | 0.8847 - 0.89 g/cm³ at 20 °C (68 °F) | [1][2][3][5][6][7] |

| Specific Gravity | 0.89 (20/20 °C) | [6][7] |

| Vapor Pressure | Data not readily available |

Table 3: Solubility and Other Properties

| Property | Value | Source(s) |

| Solubility in Water | Insoluble (<1 mg/mL at 21 °C) | [1][2][5][6][7] |

| Solubility in Solvents | Soluble in benzene, acetone, ether, methanol | [6] |

| XLogP3 | 2.2 | [1][3] |

| Surface Tension | Data not readily available | |

| Viscosity | Data not readily available |

Chemical Properties and Reactivity

This compound's chemical behavior is primarily dictated by the methacrylate functional group, which makes it susceptible to polymerization.

2.1. Polymerization

The methacrylate group readily undergoes free-radical polymerization.[8] This process is typically initiated by thermal or photochemical decomposition of an initiator to form free radicals. The radical then attacks the double bond of the this compound monomer, initiating a growing polymer chain.[8] This chain-growth mechanism continues until the monomer is consumed, resulting in the formation of long poly(this compound) (PIPMA) chains.[8] The polymerization is sensitive to heat and light, and commercial preparations are often stabilized with inhibitors like hydroquinone (B1673460) monomethyl ether (MEHQ) to prevent premature polymerization.[6][9]

2.2. Stability and Storage

This compound is sensitive to heat and light and can polymerize upon prolonged storage.[1][2][10] It is a flammable liquid and should be stored in a cool, dark, and well-ventilated area, away from ignition sources.[6][9] Containers should be kept tightly closed.[6]

2.3. Hazardous Reactions

As a flammable liquid, it poses a fire hazard.[1][2][5][10] Vapors may form explosive mixtures with air. It is incompatible with strong oxidizing agents.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining some of the key physical properties of liquid chemicals like this compound. These are based on standard test methods and common laboratory practices.

3.1. Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid.

-

Apparatus : Thiele tube or an aluminum heating block, thermometer, capillary tube (sealed at one end), and a fusion tube.

-

Procedure :

-

A small amount of this compound is placed in the fusion tube.

-

The capillary tube, with its sealed end uppermost, is placed inside the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (like mineral oil) or in an aluminum block.

-

The apparatus is heated slowly and uniformly.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.

-

3.2. Determination of Density (Digital Density Meter)

Based on ASTM D4052, this method uses a digital density meter.

-

Apparatus : Digital density meter with a U-tube oscillator, syringe or autosampler for sample injection.

-

Procedure :

-

The digital density meter is calibrated using dry air and distilled water at the test temperature.

-

A small volume of this compound is introduced into the oscillating U-tube.

-

The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

-

This frequency change is used in conjunction with calibration data to determine the density of the sample.

-

It is crucial to ensure the absence of air bubbles in the U-tube for accurate measurements.

-

3.3. Determination of Refractive Index (Abbe Refractometer)

Based on ASTM D1218, this method is for transparent liquids.

-

Apparatus : Abbe refractometer, a constant temperature bath, and a light source (typically a sodium lamp).

-

Procedure :

-

The refractometer is calibrated using a standard of known refractive index.

-

The prisms of the refractometer are cleaned and brought to the desired temperature (e.g., 20 °C) using the circulating water bath.

-

A few drops of this compound are placed on the surface of the measuring prism.

-

The prisms are closed and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

3.4. Determination of Flash Point (Closed-Cup Method)

This method determines the lowest temperature at which vapors of the liquid will ignite.

-

Apparatus : A closed-cup flash point tester (e.g., Pensky-Martens or Abel apparatus).

-

Procedure :

-

The sample cup of the apparatus is filled with this compound to a specified level.

-

The lid is closed, and the sample is heated at a slow, constant rate.

-

At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a brief flash.

-

3.5. Determination of Viscosity (Capillary Viscometer)

The Ostwald or Ubbelohde viscometer can be used for this measurement.

-

Apparatus : Ostwald or Ubbelohde viscometer, a constant temperature water bath, and a stopwatch.

-

Procedure :

-

A known volume of this compound is introduced into the viscometer.

-

The viscometer is placed in a constant temperature bath until the sample reaches thermal equilibrium.

-

The liquid is drawn up into the upper bulb of the viscometer by suction.

-

The time taken for the liquid to flow between two marked points on the capillary is measured using a stopwatch.

-

The kinematic viscosity is calculated from this flow time and the viscometer constant. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

-

Mandatory Visualizations

4.1. Synthesis of this compound via Esterification

The most common laboratory and industrial synthesis of this compound is the direct esterification of methacrylic acid with isopropyl alcohol.[11] This is a reversible reaction, and to drive it towards the product, water is continuously removed, often by azeotropic distillation.[11]

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. byjus.com [byjus.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. store.astm.org [store.astm.org]

- 7. matestlabs.com [matestlabs.com]

- 8. store.astm.org [store.astm.org]

- 9. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 10. scribd.com [scribd.com]

- 11. This compound | 4655-34-9 | Benchchem [benchchem.com]

An In-Depth Technical Guide to the Characterization of Isopropyl Methacrylate (IPMA) Monomer

Introduction

Isopropyl methacrylate (B99206) (IPMA) is an organic ester and a key monomer used in the synthesis of various polymers.[1] Its chemical structure, featuring a reactive methacrylate group and a bulky isopropyl ester group, imparts unique properties to its corresponding polymer, poly(isopropyl methacrylate) (PIPMA), such as hydrophobicity and enhanced flexibility compared to more common polymers like poly(methyl methacrylate) (PMMA).[1][2] These characteristics make IPMA a valuable component in the development of advanced materials for drug delivery systems, biomaterials, coatings, and specialty plastics.

For researchers, scientists, and drug development professionals, rigorous characterization of the IPMA monomer is a critical first step to ensure its purity, identity, and stability. This guarantees reproducibility in polymerization reactions and ensures the final polymer possesses the desired physicochemical properties for its intended application. This guide provides a comprehensive overview of the core analytical techniques used to characterize IPMA, complete with detailed experimental protocols and data presentation.

Physical and Chemical Properties

A fundamental step in characterization is the determination of the monomer's basic physical and chemical properties. These values serve as primary indicators of identity and purity. This compound is described as a clear, colorless, and flammable liquid.[3][4][5] It is insoluble in water but soluble in organic solvents like benzene, acetone (B3395972), ether, and methanol.[6]

| Property | Value | Reference |

| IUPAC Name | propan-2-yl 2-methylprop-2-enoate | [3] |

| CAS Number | 4655-34-9 | [6][7] |

| Molecular Formula | C₇H₁₂O₂ | [3][7] |

| Molecular Weight | 128.17 g/mol | [3][6][7] |

| Appearance | Clear colorless liquid | [3][4][5] |

| Density | 0.885 - 0.8869 g/cm³ at 20°C | [4][7] |

| Boiling Point | 125 - 126 °C at 760 mmHg | [6][7] |

| Melting Point | -62.68 °C (estimate) | [4][7] |

| Refractive Index (n_D²⁰) | 1.41 - 1.4182 | [6][7][8] |

| Flash Point | 25 - 31 °C | [4][6][7] |

| Purity (by GC) | >98.0% | [6][8] |

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the molecular structure of the IPMA monomer by identifying its specific functional groups and atomic arrangement.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the IPMA molecule. The analysis relies on the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. For methacrylates, key characteristic peaks include the carbonyl stretch of the ester, the carbon-carbon double bond stretch of the vinyl group, and carbon-oxygen stretches.[9][10]

Expected Characteristic FTIR Peaks for IPMA

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| ~2980 | C-H stretch (sp³) | Isopropyl & Methyl |

| ~1729 | C=O stretch | Ester Carbonyl |

| ~1636 | C=C stretch | Alkene |

| ~1320 & ~1300 | C-O stretch | Ester |

| ~1160 | C-O-C stretch | Ester |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric interferences (CO₂, H₂O).

-

Sample Application: Place a single drop of neat this compound monomer directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum to ensure accurate peak positions and intensities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of IPMA. ¹H NMR provides information on the number and types of hydrogen atoms and their connectivity, while ¹³C NMR identifies the different carbon environments in the molecule.

Expected ¹H NMR Chemical Shifts for IPMA (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.10 | s | 1H | =CH₂ (vinylic proton, trans to C=O) |

| ~5.55 | s | 1H | =CH₂ (vinylic proton, cis to C=O) |

| ~5.05 | septet | 1H | -CH- (isopropyl) |

| ~1.95 | s | 3H | -CH₃ (methyl on double bond) |

| ~1.25 | d | 6H | -CH(CH₃)₂ (isopropyl methyls) |

Expected ¹³C NMR Chemical Shifts for IPMA (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~167.0 | C=O (ester carbonyl) |

| ~136.5 | =C- (quaternary alkene carbon) |

| ~125.0 | =CH₂ (vinylic carbon) |

| ~68.5 | -CH- (isopropyl) |

| ~22.0 | -CH(CH₃)₂ (isopropyl methyls) |

| ~18.5 | -CH₃ (methyl on double bond) |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of the this compound monomer in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and locked onto the deuterium (B1214612) signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the monomer. When coupled with Gas Chromatography (GC-MS), it can also help identify impurities. The technique involves ionizing the molecule and measuring the mass-to-charge ratio of the resulting ions.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of IPMA in a volatile solvent like acetone or methanol.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The GC separates the components of the sample before they enter the mass spectrometer.

-

Ionization: Use a standard ionization technique, such as Electron Ionization (EI), to fragment the molecules.

-

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio.

-

Data Interpretation: Identify the molecular ion peak ([M]⁺) which should correspond to the molecular weight of IPMA (128.17).[11] The fragmentation pattern can also be analyzed to further confirm the structure.

Chromatographic Purity Assessment

Chromatography is essential for quantifying the purity of the IPMA monomer and detecting the presence of residual starting materials, byproducts, or inhibitors (like MEHQ).[6][8]

Gas Chromatography (GC)

GC is the standard method for determining the purity of volatile monomers like IPMA.[6][8] A flame ionization detector (FID) is typically used for its high sensitivity to organic compounds.

Experimental Protocol: GC-FID Purity Analysis

-

Sample Preparation: Prepare a dilute solution of the IPMA monomer (e.g., 1% w/v) in a suitable solvent such as acetone.[12]

-

Instrumental Conditions:

-

Instrument: Gas chromatograph with FID.[13]

-

Column: A nonpolar or mid-polar capillary column, such as a DB-5 (30 m x 0.25 mm x 0.25 µm), is suitable.[12]

-

Carrier Gas: Hydrogen or Helium with a constant flow rate (e.g., 2.4 mL/min).[12]

-

Temperatures:

-

Injection: Inject 1 µL of the prepared sample with a split ratio (e.g., 25:1).[12]

-

-

Data Analysis: The purity is determined by calculating the relative area of the IPMA peak as a percentage of the total area of all peaks in the chromatogram (area percent method).

High-Performance Liquid Chromatography (HPLC)

HPLC can be used as a complementary technique to GC, particularly for analyzing less volatile impurities or the concentration of polymerization inhibitors. A method has been established for the effective separation of methyl methacrylate and this compound.[14]

Experimental Protocol: HPLC Purity Analysis

-

Sample Preparation: Prepare a solution of IPMA in the mobile phase, for instance, in the range of 0.2-50.0 mg/L.[14]

-

Instrumental Conditions:

-

Instrument: HPLC system with a UV detector.

-

Column: A reverse-phase column, such as a C18 column.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water.[14]

-

Flow Rate: 1.0 mL/min.[14]

-

Column Temperature: 30 °C.[14]

-

Detection: UV detector set to 210 nm, where acrylates show maximum absorbance.[14]

-

-

Data Analysis: The retention time is used for qualitative identification, and an external standard method with a calibration curve is used for quantification.[14]

Visualized Workflows and Relationships

Understanding the logical flow of characterization and how different techniques relate to the monomer's properties is crucial for a systematic approach.

Caption: A typical workflow for the comprehensive characterization of an IPMA monomer sample.

Caption: Correlation between analytical techniques and the IPMA properties they determine.

Conclusion

The thorough characterization of this compound monomer is a non-negotiable step in research and development, particularly in fields like pharmaceuticals and biomaterials where quality and consistency are paramount. By employing a suite of analytical techniques—including spectroscopy (FTIR, NMR, MS) and chromatography (GC, HPLC)—scientists can confidently verify the identity, structure, purity, and stability of the monomer. The detailed protocols and integrated workflows presented in this guide offer a robust framework for ensuring that the IPMA used in polymerization processes meets the stringent quality standards required for producing high-performance polymers.

References

- 1. This compound | 4655-34-9 | Benchchem [benchchem.com]

- 2. polysciences.com [polysciences.com]

- 3. This compound | C7H12O2 | CID 20769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound | 4655-34-9 [chemicalbook.com]

- 6. This compound | 4655-34-9 | TCI AMERICA [tcichemicals.com]

- 7. This compound CAS#: 4655-34-9 [m.chemicalbook.com]

- 8. This compound | 4655-34-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. brjac.com.br [brjac.com.br]

- 14. e3s-conferences.org [e3s-conferences.org]

The Glass Transition Temperature of Poly(isopropyl methacrylate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glass transition temperature (Tg) is a critical thermal property of amorphous and semi-crystalline polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is not a true phase transition in the thermodynamic sense, like melting, but rather a kinetic phenomenon associated with the onset of large-scale segmental motion of the polymer chains. For drug development professionals and material scientists, a thorough understanding of the Tg of a polymer such as poly(isopropyl methacrylate) (PiPMA) is paramount. It dictates the material's mechanical properties, processing conditions, and the stability of amorphous solid dispersions, which are crucial for enhancing the bioavailability of poorly soluble drugs. This technical guide provides an in-depth overview of the glass transition temperature of poly(this compound), including reported values, factors influencing Tg, and detailed experimental protocols for its determination.

Glass Transition Temperature of Poly(this compound)

The glass transition temperature of poly(this compound) is influenced by a variety of factors, including the polymer's molecular weight, tacticity (the stereochemical arrangement of the monomer units), and the experimental conditions under which it is measured.

Reported Tg Values

A commonly cited value for the glass transition temperature of atactic poly(this compound) is approximately 81 °C .[1] However, it is crucial to recognize that this value can vary.[1] The specific molecular weight of the polymer sample and the technique and parameters used for measurement will impact the observed Tg.

Factors Influencing the Glass Transition Temperature

Several key factors can alter the glass transition temperature of poly(this compound):

-

Molecular Weight: The Tg of polymers generally increases with increasing molecular weight. This is because longer polymer chains have fewer chain ends, which are more mobile than the segments within the chain. Increased chain entanglement in higher molecular weight polymers also restricts segmental motion, thus requiring more thermal energy to induce the glassy-to-rubbery transition.[2]

-

Tacticity: The stereochemical arrangement of the isopropyl ester groups along the polymer backbone significantly affects chain packing and mobility. For poly(methacrylates), syndiotactic polymers, where the side groups are on alternating sides of the polymer chain, tend to have higher glass transition temperatures than isotactic polymers, where the side groups are on the same side.[3][4] This is attributed to the more restricted motion of the polymer backbone in the syndiotactic configuration.[3] Atactic polymers, with a random arrangement of side groups, typically have a Tg between that of the isotactic and syndiotactic forms.

-

Measurement Technique and Parameters: The measured Tg value is highly dependent on the experimental method and the parameters used.

-

Heating/Cooling Rate (DSC, TMA): Faster heating or cooling rates will generally result in a higher observed Tg.[5] This is because the polymer chains have less time to respond to the temperature change, and the transition appears to occur at a higher temperature.

-

Frequency (DMA): In Dynamic Mechanical Analysis, the Tg is dependent on the frequency of the applied oscillatory stress. Higher frequencies lead to a higher measured Tg because the polymer chains cannot relax as quickly at higher deformation rates.[6]

-

-

Plasticizers: The presence of small molecules, such as residual monomers, solvents, or intentionally added plasticizers, can significantly decrease the Tg. These molecules increase the free volume between polymer chains, facilitating segmental motion and lowering the energy required for the glass transition.[5]

Quantitative Data Summary

| Property | Value/Observation | Measurement Technique(s) |

| Tg (Atactic) | ~ 81 °C | Not specified in all sources, but typically DSC or DMA |

| Effect of Molecular Weight | Tg increases with increasing molecular weight, eventually plateauing at high molecular weights. This relationship can often be described by the Flory-Fox equation.[2] | DSC, DMA, TMA |

| Effect of Tacticity | The expected trend for Tg is: Syndiotactic > Atactic > Isotactic. For the closely related poly(methyl methacrylate), the syndiotactic form has a significantly higher Tg than the isotactic form.[3][4] | DSC, DMA, TMA |

| Effect of Heating Rate (DSC) | A higher heating rate leads to a higher apparent Tg. It is crucial to report the heating rate along with the Tg value.[5] | DSC |

| Effect of Frequency (DMA) | A higher frequency of oscillation results in a higher measured Tg. The frequency should always be reported.[6] | DMA |

Experimental Protocols for Tg Determination

The glass transition temperature of poly(this compound) can be accurately determined using several thermal analysis techniques. The most common methods are Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA), and Thermomechanical Analysis (TMA).

Differential Scanning Calorimetry (DSC)

DSC is the most widely used technique for measuring the Tg of polymers. It measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity of the material.[7]

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the poly(this compound) sample into a standard aluminum DSC pan. The sample should be in good thermal contact with the bottom of the pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

First Heating Scan: Heat the sample at a controlled rate (e.g., 10 or 20 °C/min) to a temperature well above the expected Tg (e.g., 120 °C) to erase the thermal history of the sample.[8]

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 or 20 °C/min) to a temperature well below the expected Tg (e.g., 0 °C).

-

Second Heating Scan: Heat the sample again at the same controlled rate as the first heating scan to a temperature above the Tg. The glass transition is determined from this second heating scan.[8]

-

-

Data Analysis: The glass transition temperature is typically determined as the midpoint of the step change in the heat flow curve.[7] It can also be reported as the onset temperature of the transition.

Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique for determining the Tg of polymers. It measures the mechanical response of a material to a small, oscillatory stress as a function of temperature. The glass transition is characterized by a significant drop in the storage modulus (E') and a peak in the loss modulus (E'') and the damping factor (tan δ).[9]

Methodology:

-

Sample Preparation: Prepare a rectangular sample of poly(this compound) with well-defined dimensions (e.g., for a three-point bending clamp).

-

Instrument Setup: Mount the sample in the appropriate fixture (e.g., single or dual cantilever, three-point bending, or tension for films).

-

Experimental Parameters:

-

Frequency: Set a fixed frequency for the oscillatory stress (e.g., 1 Hz).[9]

-

Strain/Stress Amplitude: Apply a small strain or stress amplitude within the linear viscoelastic region of the material.

-

Temperature Program: Ramp the temperature from below to above the expected Tg at a controlled heating rate (e.g., 2-5 °C/min).

-

-

Data Analysis: The Tg can be determined from the DMA data in several ways, which may yield slightly different values:

-

The onset of the drop in the storage modulus (E').

-

The peak of the loss modulus (E'').

-

The peak of the tan δ curve.[10]

-

Thermomechanical Analysis (TMA)

TMA measures the dimensional changes of a material as a function of temperature. The glass transition is observed as a change in the coefficient of thermal expansion (CTE).

Methodology:

-

Sample Preparation: Prepare a sample with a flat surface.

-

Instrument Setup: Place the sample on the TMA stage and lower the probe (e.g., an expansion or penetration probe) onto the sample surface with a small, constant force.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 5-10 °C/min) through the glass transition region.

-

Data Analysis: The Tg is determined as the temperature at which there is an onset of a change in the slope of the dimensional change versus temperature curve.

Signaling Pathways and Experimental Workflows

To visualize the experimental workflow for determining the glass transition temperature using the most common technique, Differential Scanning Calorimetry, the following diagram is provided.

Caption: Workflow for Tg determination by DSC.

Conclusion

The glass transition temperature is a fundamental property of poly(this compound) that is of critical importance for its application in research, materials science, and drug development. While a general value of 81 °C is often cited, researchers and scientists must be aware of the significant influence of molecular weight, tacticity, and experimental conditions on the measured Tg. For precise and reliable characterization, it is essential to employ standardized experimental protocols using techniques such as DSC, DMA, or TMA and to report all relevant experimental parameters alongside the obtained Tg value. This in-depth guide provides the foundational knowledge and detailed methodologies to enable professionals to accurately determine and interpret the glass transition temperature of poly(this compound) for their specific applications.

References

- 1. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]

- 2. Demonstrating the impact of molecular weight on the glass transition temperature of poly-methyl methacrylate using molecular dynamics simulations | Research Archive of Rising Scholars [research-archive.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. thermalsupport.com [thermalsupport.com]

- 6. tainstruments.com [tainstruments.com]

- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. youtube.com [youtube.com]

- 10. pbipolymer.com [pbipolymer.com]

Isopropyl methacrylate structural formula and molecular weight

An in-depth analysis of Isopropyl Methacrylate (B99206), a key monomer in polymer chemistry, is presented below, detailing its molecular characteristics. This document is intended for researchers, scientists, and professionals involved in drug development and material science.

Isopropyl methacrylate is an organic compound with the chemical formula C7H12O2.[1][2][3] It is the ester of methacrylic acid and isopropanol.

Quantitative Molecular Data

The key quantitative properties of this compound are summarized in the table below for ease of reference.

| Property | Value | Unit |

| Molecular Formula | C7H12O2 | |

| Molecular Weight | 128.17 | g/mol |

| Exact Mass | 128.17 | Da |

| EC Number | 225-094-2 | |

| CAS Number | 4655-34-9 |

Data sourced from multiple chemical databases.[1][2][3][4][5][6]

Structural Formula

The two-dimensional structural formula of this compound is depicted in the diagram below. This visualization illustrates the arrangement of atoms and the bonding within the molecule.

Caption: Structural formula of this compound.

References

Solubility of Isopropyl Methacrylate in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isopropyl methacrylate (B99206) (IPMA), a key monomer in various industrial and pharmaceutical applications. Understanding its solubility characteristics is crucial for optimizing reaction conditions, purification processes, and formulation development. This document summarizes available solubility data, outlines a detailed experimental protocol for its determination, and explores the key factors influencing its solubility in common organic solvents.

Core Concepts in Solubility

The solubility of a substance, in this case, isopropyl methacrylate, in a particular solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. For IPMA, a moderately polar ester, its solubility is influenced by a combination of dipole-dipole interactions, London dispersion forces, and the potential for hydrogen bonding with the solvent.

Qualitative Solubility of this compound

While precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in readily available literature, a qualitative understanding can be derived from various sources. This compound is generally considered soluble in a variety of common organic solvents.

| Solvent Class | Representative Solvents | Qualitative Solubility |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble |

| Esters | Ethyl Acetate, Butyl Acetate | Soluble |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Soluble |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble |

| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble |

| Water | Insoluble (<1 mg/ml at 21°C)[1] |

This table provides a general guide. Actual solubility can be influenced by factors such as temperature and the presence of impurities.

Factors Influencing Solubility

The dissolution of this compound in an organic solvent is a thermodynamic process governed by the Gibbs free energy of mixing. Several factors influence this equilibrium, as illustrated in the diagram below.

Figure 1. Key factors influencing the solubility of this compound.

1. Polarity: The ester group in this compound imparts a degree of polarity. Therefore, it dissolves well in moderately polar to polar aprotic solvents like ketones, esters, and ethers. Its solubility in nonpolar solvents like aliphatic hydrocarbons is limited.

2. Hydrogen Bonding: While this compound itself is not a strong hydrogen bond donor, its oxygen atoms can act as hydrogen bond acceptors. This contributes to its solubility in protic solvents like alcohols.

3. Molecular Size and Shape: The size and shape of both the solute and solvent molecules play a role in the ease with which the solute can be accommodated within the solvent lattice.

4. Temperature: Generally, the solubility of liquids in other liquids increases with temperature. This is because the increased kinetic energy helps to overcome the intermolecular forces in both the solute and the solvent.

5. Pressure: For liquid-liquid systems, pressure typically has a negligible effect on solubility under normal conditions.

Experimental Protocol for Determining this compound Solubility

The following protocol outlines a standard laboratory method for the quantitative determination of this compound solubility in a given organic solvent.

Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (≥99% purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks (various sizes)

-

Pipettes (various sizes)

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatically controlled water bath or incubator

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Gas chromatograph (GC) with a suitable column (e.g., non-polar capillary column) and flame ionization detector (FID), or a High-Performance Liquid Chromatograph (HPLC) with a suitable column and detector.

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

Scintillation vials or other suitable sealed containers

Procedure:

Part 1: Preparation of Saturated Solution (Equilibrium Method)

-

Temperature Control: Set the water bath or incubator to the desired experimental temperature (e.g., 25 °C). Allow it to equilibrate.

-

Sample Preparation: To a series of scintillation vials, add an excess amount of this compound to a known volume of the selected organic solvent. The presence of a distinct, undissolved phase of this compound is necessary to ensure saturation.

-

Equilibration: Tightly seal the vials and place them in the temperature-controlled environment. Agitate the mixtures using a vortex mixer or a magnetic stirrer for a sufficient period to reach equilibrium. The time required for equilibration can vary depending on the solvent and should be determined empirically (e.g., by taking measurements at 24, 48, and 72 hours until the concentration of the supernatant remains constant).

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for at least 12 hours to allow for complete phase separation of the undissolved this compound.

Part 2: Analysis of the Saturated Solution

-

Sample Extraction: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. Avoid disturbing the undissolved layer.

-

Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any microscopic, undissolved droplets.

-

Dilution: Dilute the filtered sample to a known volume with the same organic solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical instrument.

-

Standard Preparation: Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations.

-

Instrumental Analysis: Analyze the prepared standards and the diluted sample using a calibrated GC-FID or HPLC. The choice of instrument will depend on the solvent and the desired sensitivity.

-

Quantification: Construct a calibration curve from the standard solutions. Use the response of the diluted sample to determine the concentration of this compound in the saturated solution.

Part 3: Calculation of Solubility

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Safety Precautions:

-

This compound is flammable and can cause skin and eye irritation. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Consult the Safety Data Sheet (SDS) for both this compound and the chosen organic solvent before commencing any experimental work.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents. While specific quantitative data remains sparse in readily accessible literature, the provided qualitative information, influencing factors, and a detailed experimental protocol offer researchers and professionals the necessary tools to effectively work with and characterize this important monomer. The experimental determination of solubility is recommended for applications requiring precise knowledge of its behavior in a specific solvent system.

References

Commercial sources and purity grades of Isopropyl methacrylate

An In-depth Technical Guide to Isopropyl Methacrylate (B99206): Commercial Sources, Purity, and Analysis

Introduction

Isopropyl methacrylate (IPMA) is an organic compound with the formula C7H12O2. It is the ester of methacrylic acid and isopropanol. As a versatile monomer, IPMA is utilized in the synthesis of various polymers and copolymers. These polymers find applications in diverse fields, including the manufacturing of coatings, adhesives, and dental materials, where the purity and stability of the monomer are critical performance factors.[1] This technical guide provides a comprehensive overview of the commercial sources and purity grades of this compound, detailed analytical methodologies for purity assessment, and a summary of its industrial manufacturing process. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this important chemical intermediate.

Commercial Sources and Purity Grades

This compound is commercially available from a range of chemical suppliers, typically with a purity of 98% or greater. The monomer is usually stabilized with hydroquinone (B1673460) monomethyl ether (MEHQ) to prevent polymerization during storage and transport. Below is a summary of representative commercial offerings.

| Supplier | Product Number | Purity Grade | Analysis Method | Additional Information |

| Tokyo Chemical Industry (TCI) | M0280 | >98.0% | Gas Chromatography (GC) | Stabilized with MEHQ.[2] |

| Sigma-Aldrich | COM448662939 | 98% | Not specified | - |

| Scientific Polymer Products, Inc. | M-137 | Not specified | Not specified | Inhibited with 100 ppm MEHQ.[3] |

| Parchem | - | Not specified | Not specified | Available in bulk quantities.[1] |

| Santa Cruz Biotechnology | - | Not specified | Not specified | For experimental/research use.[4] |

Experimental Protocols for Purity Determination

The purity of this compound and other acrylate (B77674) esters is most commonly determined by gas chromatography (GC).[5][6][7] The following is a detailed methodology adapted from standard test methods for acrylate esters and related compounds.

Objective: To determine the purity of this compound and quantify impurities such as residual isopropyl alcohol and other esters using gas chromatography with a flame ionization detector (GC-FID).

Principle: A representative sample of this compound is injected into a gas chromatograph, where it is vaporized and carried by an inert gas through a chromatographic column. The components of the sample are separated based on their boiling points and interaction with the stationary phase of the column. A flame ionization detector (FID) is used to detect the separated components as they elute from the column. The area of each peak in the resulting chromatogram is proportional to the concentration of that component.

Apparatus:

-

Gas Chromatograph: Any GC system equipped with a flame ionization detector (FID) and a temperature-programmable column oven.

-

Column: A capillary column suitable for the analysis of acrylate monomers. A common choice is a DB-5 or equivalent non-polar column (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).[8]

-

Injector: A split/splitless injector.

-

Data Acquisition System: A computer with software capable of controlling the GC and integrating peak areas.

Reagents and Materials:

-

Carrier Gas: Helium or Nitrogen, high purity grade.

-

Flame Ionization Detector Gases: Hydrogen and Air, high purity grade.

-

This compound Standard: A reference standard of known high purity.

-

Internal Standard (optional but recommended): A high-purity compound that is well-resolved from other peaks in the chromatogram (e.g., isobutyl acrylate).

-

Solvent: A high-purity solvent for sample dilution (e.g., acetone).

Chromatographic Conditions (Typical):

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes

-

Ramp Rate: 10 °C/minute

-

Final Temperature: 250 °C, hold for 5 minutes

-

-

Carrier Gas Flow Rate: 1 mL/minute (Helium)

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

Procedure:

-

Standard Preparation:

-

Accurately weigh a known amount of the this compound reference standard and, if used, the internal standard.

-

Dissolve in the solvent to a known volume in a volumetric flask.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the this compound sample to be analyzed.

-

If using an internal standard, add a known amount to the sample.

-

Dilute with the solvent to the same volume as the standard preparation.

-

-

Analysis:

-

Inject the standard solution into the GC and record the chromatogram. Identify the retention times of this compound and the internal standard.

-

Inject the sample solution into the GC and record the chromatogram.

-

-

Calculation:

-

The purity of this compound is calculated by the area normalization method. The area of each impurity peak is determined, and the percentage of each impurity is calculated by dividing its peak area by the total area of all peaks in the chromatogram.

-

The purity of this compound is then calculated as 100% minus the sum of the percentages of all impurities.

-

If an internal standard is used, the concentration of this compound can be calculated using a response factor determined from the analysis of the reference standard.

-

System Suitability:

-

The system suitability should be checked before analysis by injecting the standard solution multiple times. The relative standard deviation (RSD) of the peak areas for the main component should be less than 2%.

Industrial Manufacturing Process

The most common industrial method for the production of this compound is the direct esterification of methacrylic acid with isopropyl alcohol.[9] This is a reversible reaction that is typically catalyzed by a strong acid, such as sulfuric acid. To drive the reaction to completion, the water formed as a byproduct is continuously removed.

The general steps in the manufacturing process are:

-

Reaction: Methacrylic acid, isopropyl alcohol, a catalyst (e.g., sulfuric acid), and a polymerization inhibitor (e.g., hydroquinone) are fed into a reactor.[10] The mixture is heated to reflux to initiate the esterification reaction.

-

Water Removal: The water produced during the reaction is typically removed by azeotropic distillation. An entrainer, such as toluene (B28343) or cyclohexane, may be added to form a low-boiling azeotrope with water.

-

Neutralization and Washing: After the reaction is complete, the crude product is neutralized to remove the acidic catalyst and washed with water to remove any remaining water-soluble impurities.

-

Purification: The final purification of this compound is achieved by fractional distillation to separate the product from unreacted starting materials, the inhibitor, and any high-boiling impurities.

Below is a diagram illustrating the logical workflow of the industrial production of this compound.

Caption: Workflow for this compound Production.

References

- 1. parchem.com [parchem.com]

- 2. This compound | 4655-34-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound – scipoly.com [scipoly.com]

- 4. This compound, 4655-34-9 [thegoodscentscompany.com]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. kelid1.ir [kelid1.ir]

- 7. webstore.ansi.org [webstore.ansi.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. This compound | 4655-34-9 | Benchchem [benchchem.com]

- 10. US2636049A - Normal and this compound production - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Free Radical Polymerization of Isopropyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl methacrylate (B99206) (IPMA) is a vinyl monomer that can be polymerized to form poly(isopropyl methacrylate) (PIPMA), a polymer with applications in various fields, including biomaterials and drug delivery systems. The bulky isopropyl group in IPMA influences the properties of its polymer, distinguishing it from more common polymethacrylates like poly(methyl methacrylate) (PMMA). Free radical polymerization is a common and versatile method for synthesizing PIPMA. This document provides detailed protocols for the free radical polymerization of this compound via bulk and solution methods, along with expected quantitative data and a schematic of the polymerization process.

Data Presentation

The following table summarizes typical experimental conditions and expected outcomes for the free radical polymerization of this compound. The data is compiled from analogous methacrylate polymerization studies and serves as a guideline for experimental design.

| Parameter | Bulk Polymerization | Solution Polymerization |

| Monomer | This compound (IPMA) | This compound (IPMA) |

| Initiator | Azobisisobutyronitrile (AIBN) | Azobisisobutyronitrile (AIBN) |

| Solvent | None | Toluene (B28343) |

| Monomer Concentration | Undiluted | 2.0 - 5.0 M |

| Initiator Concentration | 0.01 - 0.1 mol% (relative to monomer) | 0.1 - 1.0 mol% (relative to monomer) |

| Reaction Temperature | 60 - 80 °C | 60 - 80 °C |

| Reaction Time | 4 - 24 hours | 6 - 48 hours |

| Polymer Yield | > 90% | 70 - 90% |

| Number Average Molecular Weight (Mn) | 50,000 - 200,000 g/mol | 20,000 - 100,000 g/mol |

| Polydispersity Index (PDI) | 1.5 - 3.0 | 1.5 - 2.5 |

| Glass Transition Temperature (Tg) | ~81 °C | ~81 °C |

Experimental Protocols

Materials and Reagents

-

This compound (IPMA), 99%

-

Azobisisobutyronitrile (AIBN), 98%

-

Toluene, anhydrous, 99.8%

-

Methanol (B129727), ACS reagent grade

-

Basic alumina (B75360)

-

Inhibitor removal columns

-

Schlenk flasks

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Oil bath or heating mantle with temperature controller

-

Nitrogen or Argon gas supply

-

Vacuum line

Monomer Purification

Prior to polymerization, it is crucial to remove the inhibitor (typically hydroquinone (B1673460) monomethyl ether) from the this compound monomer. This can be achieved by passing the monomer through a column packed with basic alumina or a pre-packed inhibitor removal column. The purified monomer should be used immediately or stored at low temperature in the absence of light.

Bulk Polymerization Protocol

Bulk polymerization is carried out with only the monomer and initiator, without any solvent.[1]

Procedure:

-

Place a magnetic stir bar in a Schlenk flask and flame-dry the flask under vacuum. Allow the flask to cool to room temperature under an inert atmosphere (nitrogen or argon).

-

Add the desired amount of purified this compound to the flask.

-

Add the calculated amount of AIBN initiator (e.g., 0.05 mol% relative to the monomer) to the monomer.

-

Seal the flask with a rubber septum and degas the mixture by performing at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

After the final thaw, backfill the flask with an inert atmosphere.

-

Immerse the flask in a preheated oil bath set to the desired reaction temperature (e.g., 70 °C).

-

Stir the reaction mixture for the specified duration (e.g., 8 hours). The viscosity of the solution will increase significantly as the polymerization proceeds.

-

To terminate the reaction, cool the flask to room temperature and expose the contents to air.

-

The resulting polymer can be dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF) and then precipitated in a non-solvent such as methanol to purify it from any unreacted monomer and initiator.

-

Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Solution Polymerization Protocol

Solution polymerization is performed in a solvent, which helps to control the reaction temperature and the viscosity of the polymer solution.[2]

Procedure:

-

Set up a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-